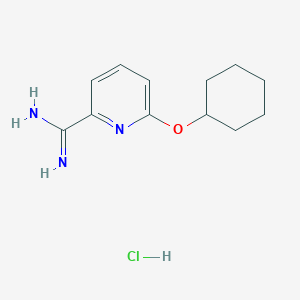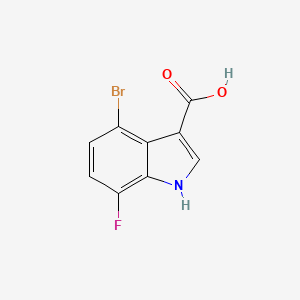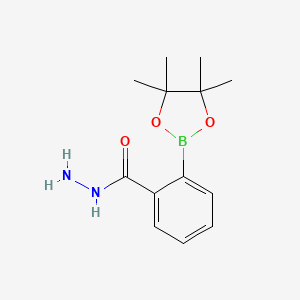
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is an organic compound with the molecular formula C13H9ClN2S It is characterized by the presence of a chloropyridine ring, a thioether linkage, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile typically involves the reaction of 4-chloropyridine-2-thiol with a suitable benzonitrile derivative. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a benzonitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can bind to active sites of enzymes, inhibiting their activity. The thioether linkage and benzonitrile group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine-2-thiol: Shares the chloropyridine moiety but lacks the benzonitrile group.
Benzonitrile: Contains the nitrile group but lacks the chloropyridine and thioether linkages.
4-Chloropyridine-2-thioether derivatives: Similar thioether linkage but different substituents on the pyridine ring.
Uniqueness
3-(((4-Chloropyridin-2-yl)thio)methyl)benzonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1346707-55-8 |
|---|---|
Molekularformel |
C13H9ClN2S |
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
3-[(4-chloropyridin-2-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-4-5-16-13(7-12)17-9-11-3-1-2-10(6-11)8-15/h1-7H,9H2 |
InChI-Schlüssel |
BOLCSYFVTDAUPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CSC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)
![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)







